BenchChemオンラインストアへようこそ!

Carboquone

tumor microenvironment bioreductive alkylation hypoxia

Carboquone (CQ) is the only aziridinylbenzoquinone alkylating agent demonstrating synergistic cytotoxicity under combined hypoxia (0–5% O2) and acidic pH (5.8–6.8)—a property absent in mitomycin C. Uniquely responds to glucose pretreatment and induces complete immunological tumor regression with memory. Essential for tumor microenvironment, glucose chemopotentiation, and immunogenic cell death research. Limited availability; request custom synthesis quote.

Molecular Formula C15H19N3O5
Molecular Weight 321.33 g/mol
CAS No. 24279-91-2
Cat. No. B1668430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboquone
CAS24279-91-2
SynonymsCS 310;  CS-310;  CS310;  Esquinone;  NSC 134679;  Carboquone;  Carbazilquinone; 
Molecular FormulaC15H19N3O5
Molecular Weight321.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3
InChIInChI=1S/C15H19N3O5/c1-8-11(17-3-4-17)14(20)10(9(22-2)7-23-15(16)21)12(13(8)19)18-5-6-18/h9H,3-7H2,1-2H3,(H2,16,21)
InChIKeySHHKQEUPHAENFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carboquone (CAS 24279-91-2) Procurement Guide: Bioreductive Alkylating Agent for Oncology Research


Carboquone (CQ, carbazilquinone, Esquinon) is a synthetic aziridinylbenzoquinone-based bioreductive alkylating agent developed by Sankyo Co., Ltd. in 1970, possessing the chemical structure 2,5-bis-(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone [1]. The compound is structurally classified as a simplified analog of mitomycin C (MMC) and shares functional features with triaziquone and diaziquone within the quinone-containing alkylating agent family [2]. Its physicochemical properties include a melting point of 202°C (with decomposition), red to reddish-brown crystalline appearance, slight solubility in chloroform and absolute alcohol, and practical insolubility in water [3]. Carboquone was historically approved in Japan for treating lung cancer, malignant lymphoma, chronic myelogenous leukemia, and ovarian cancer via oral, intravenous, and intra-arterial administration routes [1].

Why Carboquone (CAS 24279-91-2) Cannot Be Substituted by Other Quinone-Containing Alkylating Agents


Despite structural similarity to mitomycin C (MMC) and classification alongside diaziquone and triaziquone as quinone-containing alkylating agents, Carboquone exhibits distinct pharmacological behavior that precludes direct interchangeability. Under acidic tumor microenvironment conditions (pH 5.8–6.8) combined with hypoxia, Carboquone's cytotoxicity demonstrates synergistic enhancement, whereas MMC's cytotoxicity is determined primarily by acidity alone with hypoxia contributing no additional effect [1]. Furthermore, Carboquone's antitumor activity can be selectively potentiated by glucose pretreatment—an effect not observed with MMC despite their close structural homology [2]. The compound also exhibits unique immunologically-mediated complete tumor regression patterns rarely observed with conventional alkylating agents except cyclophosphamide [3]. These pharmacodynamic distinctions necessitate compound-specific experimental design and preclude the assumption that any quinone-alkylating agent can serve as a functional substitute for Carboquone in research applications.

Carboquone (24279-91-2) Quantitative Differentiation Evidence vs. Mitomycin C and Other Alkylators


Carboquone Demonstrates Synergistic Hypoxia-Acidity Cytotoxicity Not Observed with Mitomycin C

Carboquone (CQ) exhibits a mechanistically distinct response to the combined stress of hypoxia and acidic pH compared to its closest structural analog mitomycin C (MMC). Under hypoxic conditions (5% and 0% O2) at acidic pH (5.8–6.8), CQ's cytotoxicity was synergistically enhanced by the combination of both factors [1]. In contrast, while MMC's cytotoxicity was increased by hypoxia and acidity individually, hypoxia no longer increased MMC cytotoxicity under acidic conditions, indicating that acidity alone is the determining factor for MMC enhancement [1]. This differential response pattern suggests that CQ may possess superior activation characteristics within the acidic, hypoxic tumor microenvironment typical of advanced solid tumors. In clonogenic assays using HeLa cells under anoxic conditions, treatment with 0.03 μM of CQ for 30 minutes inhibited clonogenicity by 41.5% compared to control cells [2].

tumor microenvironment bioreductive alkylation hypoxia acidic pH solid tumor

Glucose Pretreatment Selectively Potentiates Carboquone Antitumor Effect Without Equivalent MMC Response

Carboquone's antitumor activity can be selectively enhanced by glucose pretreatment—a property not shared by mitomycin C. In tumor-bearing mice, pretreatment with 5% glucose solution in a blood flow-interrupting hyperthermic chemotherapy system produced notable potentiation of Carboquone's anticancer effect [1]. Quantitative analysis confirmed that the potentiation of antitumor effect was much greater than any increase in general toxicity associated with glucose administration [1]. Critically, mitomycin C—despite being considerably similar to Carboquone in chemical structure—revealed no such marked effect under identical experimental conditions [1]. This differential response to metabolic priming suggests Carboquone may possess unique activation or uptake characteristics responsive to glucose modulation.

metabolic modulation chemotherapy potentiation glucose priming hyperthermic chemotherapy in vivo efficacy

Carboquone Elicits Complete Tumor Regression with Host Immune Priming Distinct from Typical Alkylators

Carboquone induces a complete tumor regression phenotype that includes immunological memory, a pattern rarely observed with conventional alkylating agents. In the MM-46 mouse mammary tumor model (syngeneic C3H/He mice with subcutaneous implantation of 3 × 10⁶ cells), intravenous administration of Carboquone at 2 mg/kg as a single injection on day 4 or day 7 elicited a complete regression rate of 10/10 (100%), compared to 0/10 in control groups [1]. Notably, mice that rejected the developed tumor were resistant to rechallenge with the same tumor cells, indicating establishment of immunological memory [1]. This host-mediated immunological exclusion pattern has generally been reported for polysaccharide-based immunomodulators and has been described as rarely occurring with alkylating agents except cyclophosphamide [1].

immunogenic cell death complete regression mammary tumor host-mediated immunity alkylating agent

Carboquone Exhibits Equivalent Leukocyte Reduction to Busulfan with More Selective Hematologic Profile

In clinical evaluation for chronic myelogenous leukemia (CML), Carboquone administered orally at daily doses of 0.25–1.5 mg demonstrated efficacy in reducing peripheral leukocyte counts to approximately 1.0 × 10⁴/mm³ within 1–4 months [1]. Comparative analysis indicated that the effect of Carboquone in reducing leukocyte counts was similar to that of busulfan (Myleran) at 6 mg per day, while its effect on other blood components was comparable to busulfan at only 2 mg per day [1]. This suggests a more selective leukocyte-targeting profile relative to busulfan, with other blood components being affected only slightly [1]. Peripheral myeloblasts disappeared gradually in parallel with leukocyte count decreases, and the drug was effective in reducing splenomegaly in cases without massive enlargement [1].

chronic myelogenous leukemia leukocyte reduction busulfan comparison hematologic selectivity myelosuppression

Carboquone Clinical Efficacy Profile: Route-Dependent Response Rates in Solid and Hematologic Malignancies

Carboquone's clinical efficacy demonstrates route-dependent response rates across multiple malignancy types. In a study of 86 patients with malignant solid tumors and 20 with hematologic malignancies, Carboquone was administered via daily intravenous (0.02–0.04 mg/kg/day), intermittent intravenous (0.06 mg/kg twice weekly), or daily oral (0.02–0.06 mg/kg/day) regimens [1]. Efficacy rates were 12.9% for daily intravenous, 30.0% for intermittent intravenous, and 20.0% for daily oral administration according to defined clinical criteria [1]. Responses were observed in patients with seminoma, osteosarcoma, gastric cancer, lung cancer, ovarian cancer, colorectal cancer, breast cancer, renal pelvis cancer, chronic myelogenous leukemia, malignant lymphoma, and eosinophilic granuloma [1]. Notably, neither hepatotoxicity nor nephrotoxicity were observed, though marked myelosuppression was the primary toxicity [1]. In hematologic malignancies specifically, oral Carboquone at 1–2 mg daily achieved complete remission in 2/3 malignant lymphoma patients, 1/12 multiple myeloma patients, 13/14 chronic myelogenous leukemia patients, and 9/9 polycythemia vera patients [2].

clinical response rate intermittent dosing seminoma osteosarcoma multiple myeloma

Carboquone (24279-91-2) Validated Research Applications Based on Quantitative Evidence


Hypoxic-Acidic Tumor Microenvironment Modeling: Carboquone as a Bioreductive Probe

Carboquone serves as a uniquely valuable tool compound for investigating drug activation within the hypoxic, acidic tumor microenvironment. As demonstrated by direct comparative studies with mitomycin C, Carboquone exhibits synergistic cytotoxicity enhancement under combined hypoxia (0–5% O2) and acidic pH (5.8–6.8), whereas MMC shows no additional benefit from hypoxia under acidic conditions [1]. This differential sensitivity makes Carboquone particularly suitable for: (1) in vitro modeling of solid tumor microenvironment drug response, (2) validation of bioreductive activation pathways in acidic hypoxic conditions, (3) comparative mechanistic studies contrasting MMC and CQ activation mechanisms, and (4) development of hypoxia-targeted combination therapy protocols. Researchers investigating tumor acidosis and hypoxia should prioritize Carboquone over MMC for experiments where synergistic hypoxia-acidity effects are the endpoint of interest.

Metabolic Chemopotentiation Studies: Glucose Priming in Hyperthermic Chemotherapy

Carboquone is specifically indicated for research protocols investigating metabolic modulation of chemotherapy efficacy through glucose pretreatment. Unlike mitomycin C—which shows no response to glucose priming—Carboquone's antitumor activity is notably potentiated by 5% glucose pretreatment in blood flow-interrupted hyperthermic chemotherapy systems, with quantitative analysis confirming that antitumor potentiation exceeds any increase in general toxicity [2]. This unique property supports Carboquone's use in: (1) preclinical studies of glucose-modulated chemotherapy, (2) hyperthermic isolated perfusion models, (3) investigation of metabolic priming effects on alkylating agent uptake or activation, and (4) comparative studies of structural determinants of glucose responsiveness among quinone-containing alkylators. Procurement of Carboquone is essential for any research program involving glucose chemopotentiation, as structurally similar alternatives lack this functional property.

Immunogenic Cell Death and Host-Mediated Tumor Immunity Research

Carboquone is a mechanistically distinctive alkylating agent for studies of chemotherapy-induced immunogenic cell death and host-mediated antitumor immunity. In syngeneic mouse mammary tumor models, Carboquone achieved 100% complete regression (10/10) with evidence of immunological memory upon tumor rechallenge—a phenotype typically associated with immunomodulators rather than alkylating agents, and rarely reported for this drug class except cyclophosphamide [3]. This property positions Carboquone as a valuable comparator for: (1) investigation of alkylating agent-induced immunogenic cell death mechanisms, (2) comparative studies of cyclophosphamide vs. Carboquone immune priming effects, (3) combination immunotherapy research with checkpoint inhibitors, and (4) elucidation of structural features conferring immunogenicity to aziridinylbenzoquinones. Researchers studying the immunologic consequences of chemotherapy should consider Carboquone procurement for its unique immune-priming profile relative to class peers.

Chronic Myelogenous Leukemia (CML) and Hematologic Malignancy Research

Carboquone is indicated for research focused on alkylating agent therapy in chronic myelogenous leukemia and related myeloproliferative neoplasms. Clinical evidence demonstrates that oral Carboquone at 0.25–1.5 mg daily achieves leukocyte reduction comparable to busulfan 6 mg/day while sparing other blood lineages at a level comparable to busulfan 2 mg/day, suggesting relative leukocyte selectivity [4]. In hematologic malignancy cohorts, Carboquone produced complete remission rates of 13/14 (92.9%) in CML patients and 9/9 (100%) in polycythemia vera patients [5]. Applications include: (1) comparative studies of alkylating agent selectivity in myeloproliferative disorders, (2) investigation of oral alkylating agent pharmacokinetics and myelosuppression profiles, (3) combination studies with immunomodulators such as PSK for enhanced efficacy [6], and (4) structure-activity relationship analysis of aziridinylbenzoquinones in hematologic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carboquone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.